
Ethyl (4-fluorophenyl)methanimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (4-fluorophenyl)methanimidate is an organic compound characterized by the presence of an ethyl group attached to a methanimidate moiety, which is further substituted with a 4-fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (4-fluorophenyl)methanimidate typically involves the reaction of 4-fluorobenzaldehyde with ethyl formimidate under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently converted to the desired methanimidate ester. The general reaction scheme is as follows:
[ \text{4-Fluorobenzaldehyde} + \text{Ethyl formimidate} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl (4-fluorophenyl)methanimidate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions, particularly at the fluorophenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols.
Major Products:
Oxidation: 4-fluorobenzoic acid or 4-fluorobenzaldehyde.
Reduction: 4-fluoroaniline or 4-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl (4-fluorophenyl)methanimidate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl (4-fluorophenyl)methanimidate involves its interaction with specific molecular targets, leading to various biochemical effects. The compound may act by:
Inhibiting enzymes: Binding to active sites and preventing substrate access.
Modulating receptors: Interacting with receptor proteins to alter signal transduction pathways.
Disrupting cellular processes: Affecting cellular metabolism and function through its reactive intermediates.
Comparaison Avec Des Composés Similaires
Ethyl (4-fluorophenyl)methanimidate can be compared with other similar compounds, such as:
- Ethyl (4-chlorophenyl)methanimidate
- Ethyl (4-bromophenyl)methanimidate
- Ethyl (4-methylphenyl)methanimidate
Uniqueness: The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chloro, bromo, and methyl analogs. This makes it particularly valuable in applications requiring enhanced chemical and biological stability.
Propriétés
Numéro CAS |
59332-77-3 |
|---|---|
Formule moléculaire |
C9H10FNO |
Poids moléculaire |
167.18 g/mol |
Nom IUPAC |
ethyl N-(4-fluorophenyl)methanimidate |
InChI |
InChI=1S/C9H10FNO/c1-2-12-7-11-9-5-3-8(10)4-6-9/h3-7H,2H2,1H3 |
Clé InChI |
XUIZXJRQSHWFBF-UHFFFAOYSA-N |
SMILES canonique |
CCOC=NC1=CC=C(C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,7-Di(bicyclo[2.2.1]hept-5-en-2-yl)heptan-4-one](/img/structure/B14622508.png)

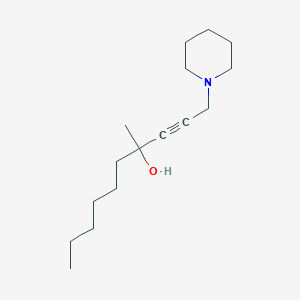
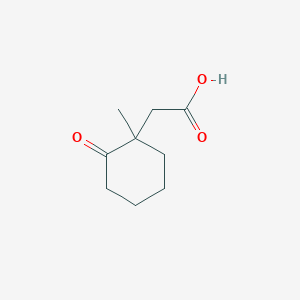
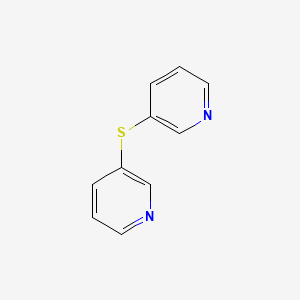

![4-{2-[4-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)phenyl]ethenyl}benzoic acid](/img/structure/B14622551.png)
![1-Oxaspiro[4.5]decan-6-ol, 2,6,10,10-tetramethyl-, (2R,5R,6S)-rel-](/img/structure/B14622560.png)


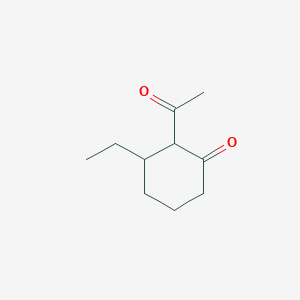
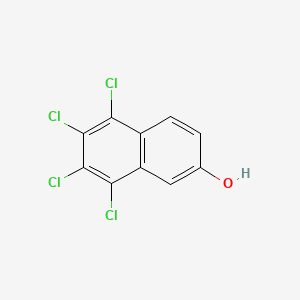
![5-Methoxy-2-{[5-methoxy-2-(phenylsulfanyl)phenyl]sulfanyl}aniline](/img/structure/B14622572.png)
